2,3,3-Trimethylcyclobutanone

Physicochemical characterization Separation science Formulation parameter prediction

2,2,3-Trimethylcyclobutanone (CAS 1449-49-6) is a tri-methylated four-membered cyclic ketone belonging to the cyclobutanone class. Its structure features a strained cyclobutane ring (ring strain ca.

Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
Cat. No. B12083078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,3-Trimethylcyclobutanone
Molecular FormulaC7H12O
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESCC1C(=O)CC1(C)C
InChIInChI=1S/C7H12O/c1-5-6(8)4-7(5,2)3/h5H,4H2,1-3H3
InChIKeyRBHDWADFCMPOCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,3-Trimethylcyclobutanone (CAS 1449-49-6): A Tri-Methylated Cyclobutanone with Verified Physical, Chromatographic, and Synthetic Differentiation


2,2,3-Trimethylcyclobutanone (CAS 1449-49-6) is a tri-methylated four-membered cyclic ketone belonging to the cyclobutanone class [1]. Its structure features a strained cyclobutane ring (ring strain ca. 25 kcal/mol) bearing three methyl substituents at the 2,2,3-positions, resulting in a molecular formula of C₇H₁₂O and a molecular weight of 112.17 g/mol [2]. This specific substitution pattern confers distinct physical properties—including boiling point, density, and octanol-water partition coefficient—as well as unique chromatographic and mass spectral signatures that differentiate it from unsubstituted and less-substituted cyclobutanone analogs [1]. The compound is commercially available as a specialty chemical intermediate with documented utility in synthetic organic chemistry, flavor volatile analysis, and natural product synthesis [3][4].

2,2,3-Trimethylcyclobutanone Procurement: Why Cyclobutanone or 2,2-Dimethylcyclobutanone Cannot Be Interchanged


Cyclobutanone derivatives are not functionally interchangeable due to the profound impact of methyl substitution on their physicochemical properties, chromatographic behavior, and synthetic utility. Addition of methyl groups to the cyclobutanone scaffold systematically alters boiling point, density, and lipophilicity (LogP), directly affecting distillation parameters, formulation behavior, and extraction efficiency . Furthermore, the specific 2,2,3-trimethyl substitution pattern uniquely influences the regiochemical outcome of ring-expansion reactions—as demonstrated by the 37:63 regioisomer ratio observed when 2,2,3-trimethylcyclopropanone is treated with diazomethane, yielding both 2,2,3-trimethylcyclobutanone and 2,3,3-trimethylcyclobutanone [1]. These substitution-dependent differences mean that substituting a generic cyclobutanone for 2,2,3-trimethylcyclobutanone will result in altered reaction selectivity, different chromatographic retention for analytical methods, and potentially divergent biological or sensory profiles in end-use applications [2].

2,2,3-Trimethylcyclobutanone: Head-to-Head Quantitative Differentiation Evidence vs. Cyclobutanone and Closest Analogs


Boiling Point, Density, and LogP: Quantified Differentiation of 2,2,3-Trimethylcyclobutanone from Cyclobutanone and 2,2-Dimethylcyclobutanone

2,2,3-Trimethylcyclobutanone exhibits a boiling point of 139.6 °C at 760 mmHg, density of 0.891 g/cm³, and a calculated LogP of 1.4 [1]. In comparison, the unsubstituted parent compound cyclobutanone has a boiling point of 99 °C, density of 0.938 g/mL, and LogP of 0.74 . The partially methylated analog 2,2-dimethylcyclobutanone shows intermediate values with a boiling point of approximately 117-124 °C and density of 0.926 g/cm³ . The systematic increase in boiling point (+40.6 °C vs. cyclobutanone; +15–22 °C vs. 2,2-dimethylcyclobutanone) and LogP (+0.66 vs. cyclobutanone) directly reflects the incremental contribution of methyl groups to molecular weight, reduced polarity, and enhanced van der Waals interactions.

Physicochemical characterization Separation science Formulation parameter prediction

Gas Chromatographic Kovats Retention Index: 2,2,3-Trimethylcyclobutanone (RI 787) vs. Cyclobutanone (RI 639) on Methyl Silicone Stationary Phase

On a methyl silicone capillary column, 2,2,3-trimethylcyclobutanone exhibits a normal alkane retention index (RI) of 787 [1]. Under comparable chromatographic conditions, the unsubstituted cyclobutanone has a reported retention index of 639 on a polydimethylsiloxane (methyl silicone equivalent) stationary phase [2]. This difference of 148 RI units is substantial, far exceeding the typical ±25 RI unit interlaboratory reproducibility window for methyl silicone columns [3], ensuring unambiguous chromatographic differentiation between the two compounds in complex mixtures. The higher RI of 2,2,3-trimethylcyclobutanone is consistent with its increased molecular weight, lower polarity, and enhanced dispersive interactions with the non-polar stationary phase arising from three methyl substituents.

Gas chromatography Analyte identification Quality control

Regioisomer Selectivity in Diazoalkane Ring Expansion: 2,2,3-Trimethylcyclobutanone Forms in a 37:63 Ratio vs. 2,3,3-Trimethylcyclobutanone

When 2,2,3-trimethylcyclopropanone (1) is treated with diazomethane, two regioisomeric cyclobutanone products are obtained: 2,2,3-trimethylcyclobutanone (2) and 2,3,3-trimethylcyclobutanone (3) in a 37:63 ratio, with a combined yield exceeding 80% [1]. This reaction demonstrates that the 2,3,3-trimethyl isomer is the thermodynamically favored product, while the 2,2,3-trimethyl isomer constitutes the minor component. The 37% yield of the 2,2,3-isomer is inherent to the migratory aptitude of the more substituted α-carbon in the cyclopropanone precursor. For procurement purposes, this means that direct synthetic access to 2,2,3-trimethylcyclobutanone via this diazoalkane route requires chromatographic separation from the co-produced 2,3,3-isomer, whereas alternative synthetic strategies or direct purchase of the pure compound may be preferred depending on the target application.

Synthetic selectivity Regiochemical control Reaction optimization

Mass Spectral Fingerprint: NIST-Verified Electron Ionization Mass Spectrum of 2,2,3-Trimethylcyclobutanone vs. Cyclobutanone Class Members

The electron ionization (EI) mass spectrum of 2,2,3-trimethylcyclobutanone is archived in the NIST/EPA/NIH Mass Spectral Library under NIST MS number 1632, providing a verified reference standard for library-based identification [1]. The mass spectra of tri-methylated cyclobutanones are characterized by competition between loss of CO (28 Da) and loss of ketene (CH₂=C=O, 42 Da) from the molecular ion (M⁺• at m/z 112), producing distinctive fragmentation patterns that differ systematically from those of di-methylated and unsubstituted cyclobutanones [2]. This spectral differentiation—driven by the specific 2,2,3-substitution pattern—enables positive identification of 2,2,3-trimethylcyclobutanone in GC-MS workflows without reliance on retention time alone, which is critical for regulatory compliance, impurity profiling, and quality control in analytical laboratories.

Mass spectrometry Compound identification Spectral library matching

2,2,3-Trimethylcyclobutanone: Validated Application Scenarios Rooted in Quantitative Differentiation Evidence


Synthetic Organic Chemistry: Regioselective Ring-Expansion Reactions Requiring Pure 2,2,3-Trimethylcyclobutanone

In synthetic routes where cyclobutanone ring expansion is employed to access substituted cyclopentanones—such as in the synthesis of the carotenoid pigment capsorubin via 2,2,3-trimethylcyclopentanone intermediates—the specific 2,2,3-trimethyl substitution pattern on the cyclobutanone precursor is essential for achieving the desired regiochemical outcome [1]. The 37:63 regioisomer ratio documented for the diazomethane ring expansion reaction demonstrates that 2,2,3-trimethylcyclobutanone is the minor product when synthesized via this route [2]. Procuring the pure 2,2,3-isomer directly, rather than attempting in-house synthesis and separation, eliminates the need for chromatographic resolution of the 37:63 regioisomer mixture and ensures the correct substitution pattern for subsequent transformations.

Analytical Chemistry and Quality Control: GC-MS Identification of 2,2,3-Trimethylcyclobutanone in Complex Matrices

The compound's distinct chromatographic retention index (RI 787 on methyl silicone) and its NIST-verified electron ionization mass spectrum (NIST MS #1632) provide orthogonal analytical identifiers for unambiguous detection in GC-MS workflows [3][4]. The 148-unit RI difference from cyclobutanone (RI 639) enables reliable chromatographic resolution even in complex food, flavor, or environmental samples. Procurement of authentic 2,2,3-trimethylcyclobutanone reference material is essential for laboratories performing quantitative analysis, method validation, or regulatory compliance testing where misidentification with other cyclobutanone analogs would compromise data integrity.

Flavor and Fragrance Analysis: Authentication of Cheese and Dairy Product Volatile Profiles

2,2,3-Trimethylcyclobutanone has been specifically identified by GC-MS as a ketone volatile component in the aroma profile of hard cheeses, alongside acetoin, 2-heptanone, and 2,3-butanedione [5]. Its presence in dairy volatile profiles, combined with its distinct chromatographic and mass spectral signature, makes the pure compound valuable as an authentic reference standard for sensory and aroma research in food science. The compound's LogP of 1.4 further informs extraction method optimization for volatile analysis from lipid-rich matrices.

Natural Product Synthesis: Building Block for Carotenoid and Terpenoid Frameworks

The cyclobutanone scaffold of 2,2,3-trimethylcyclobutanone serves as a precursor to ring-expanded 2,2,3-trimethylcyclopentanone derivatives, which are key intermediates in the synthesis of the carotenoid pigment capsorubin [1]. The inherent ring strain (ca. 25 kcal/mol) of the cyclobutanone core provides the thermodynamic driving force for regioselective ring expansion, while the specific 2,2,3-methyl substitution pattern determines the final substitution array of the cyclopentanone product. This synthetic strategy is of interest to medicinal chemistry and natural product programs requiring multi-gram quantities of capsorubin precursors with defined stereochemistry.

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